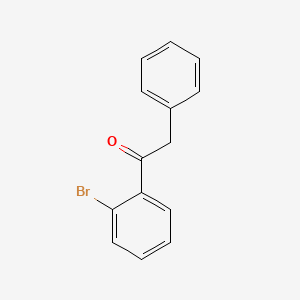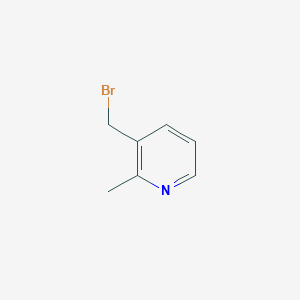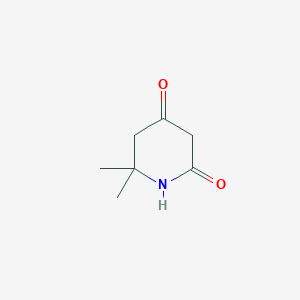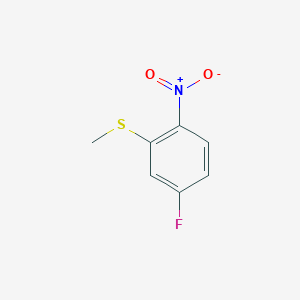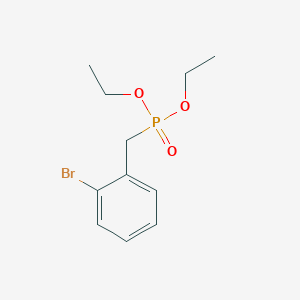![molecular formula C5H3BrN4 B1338031 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine CAS No. 30129-51-2](/img/structure/B1338031.png)
4-Bromo-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
4-Bromo-1H-pyrazolo[3,4-d]pyrimidine (4-BP) is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. It is a five-membered ring structure composed of two nitrogen atoms, one bromine atom, and two carbon atoms. 4-BP has been used in various scientific studies and research applications due to its unique properties.
Scientific Research Applications
Chemical Interactions and Biological Activity
4-Bromo-1H-pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied for their potential in medical and biological applications. A derivative, specifically the 4-bromo variant, demonstrated significant activity against the Bcr-Abl T315I mutant, commonly associated with leukemia. The bromine atom's presence was highlighted as crucial for interacting with this mutant. These findings suggest the compound's potential in therapeutic applications, especially in conditions involving the Bcr-Abl T315I mutant (Radi et al., 2013).
Structural and Synthetic Developments
Synthetic pathways involving this compound are vital for creating complex polyheterocyclic systems. These compounds have showcased a wide range of biological activities, including antimicrobial properties. The synthetic versatility of these compounds allows for the creation of diverse derivatives, which can be tailored for specific biological functions (Abdel‐Latif et al., 2019).
Pharmacological Significance
The pharmacological relevance of pyrazolo[3,4-d]pyrimidine derivatives is well-documented, with activities spanning across various domains like anticancer, antimicrobial, and anti-inflammatory. These compounds serve as crucial building blocks in pharmaceuticals and are also significant in agrochemicals, pigments, and other fine chemicals, showcasing the structural and functional importance of this scaffold in medicinal chemistry (Ettahiri et al., 2020).
Antimicrobial and Antitumor Applications
The antimicrobial and antitumor potential of this compound derivatives is noteworthy. These compounds have shown promising results against various cancer cell lines and bacterial strains, highlighting their potential in developing new therapeutic agents for treating cancer and bacterial infections. The ability to design and synthesize such derivatives provides a pathway for creating more effective and targeted drugs (Greco et al., 2020).
Mechanism of Action
Target of Action
The primary target of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine is cyclin-dependent kinases (CDKs), particularly CDK2 . CDKs are essential proteins in cell cycle regulation and have been identified as promising targets for cancer treatment .
Mode of Action
This compound interacts with its target, CDK2, by inhibiting its activity . This compound acts as a bioisostere of adenine and retains the main interactions of ATP at the kinase domain . The inhibition of CDK2 leads to a disruption in cell cycle progression, which can result in the prevention of cancer cell proliferation .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle regulation pathway . This disruption can lead to cell cycle arrest, preventing the cells from dividing and proliferating. The downstream effects of this include the induction of apoptosis, or programmed cell death, in cancer cells .
Pharmacokinetics
In silico admet studies suggest that it has suitable pharmacokinetic properties .
Result of Action
The result of this compound’s action is the inhibition of cancer cell proliferation. It has shown superior cytotoxic activities against certain cancer cell lines . By inhibiting CDK2, this compound disrupts cell cycle progression, leading to cell cycle arrest and the induction of apoptosis .
Future Directions
Pyrazolo[3,4-d]pyrimidine derivatives have shown significant potential in the field of medicinal chemistry, particularly as inhibitors of protein kinases like CDK2 . Therefore, the development of more potent and efficacious anticancer drugs with pyrazolo[3,4-d]pyrimidine scaffold is a promising future direction .
Biochemical Analysis
Biochemical Properties
The compound interacts with several biomolecules, including cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKs). For instance, 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine has been shown to inhibit CDK2, a kinase involved in cell cycle regulation . The inhibition occurs through binding interactions at the active site of the enzyme, preventing the phosphorylation of target proteins necessary for cell cycle progression.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for example, the inhibition of CDK2 by this compound leads to cell cycle arrest and apoptosis . This effect is particularly significant in rapidly dividing cells, where the disruption of the cell cycle can effectively halt tumor growth.
Additionally, this compound affects the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation . By inhibiting this pathway, the compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues such as Leu83 . This binding prevents the enzyme from interacting with its substrates, thereby inhibiting its kinase activity.
Furthermore, this compound has been shown to inhibit the activity of TRKs by binding to their kinase domains . This inhibition disrupts downstream signaling pathways, including the Ras/Erk and PI3K/Akt pathways, leading to reduced cell proliferation and increased apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, maintaining its inhibitory activity over extended periods . Its degradation can occur under extreme conditions, such as high temperatures or acidic environments.
Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of target kinases and prolonged cell cycle arrest in cancer cells . These effects are consistent with the compound’s potential as a therapeutic agent for chronic conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target kinases without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.
Threshold effects have also been noted, where a minimum concentration of this compound is required to achieve significant inhibition of target kinases . This threshold varies depending on the specific kinase and the type of cancer being targeted.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 isoforms . These enzymes play a crucial role in the metabolism of the compound, facilitating its biotransformation and elimination from the body.
The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall pharmacokinetic profile . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its inhibitory effects.
The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to plasma proteins . These factors determine the compound’s bioavailability and its ability to reach therapeutic concentrations at target sites.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized to the cytoplasm, where it interacts with target kinases . It can also be transported to the nucleus, where it may influence gene expression and other nuclear processes .
Targeting signals and post-translational modifications play a role in directing this compound to specific subcellular compartments . These mechanisms ensure that the compound reaches its intended targets and exerts its therapeutic effects efficiently.
properties
IUPAC Name |
4-bromo-1H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMHDMLNECTTGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40509648 | |
| Record name | 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30129-51-2 | |
| Record name | 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




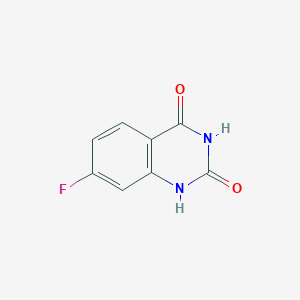



![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B1337965.png)

